Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Pyrimidine Ring: The pyrimidine ring is typically introduced through a condensation reaction involving a suitable amine and a diketone.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Coupling Reactions: The final steps involve coupling reactions to attach the various functional groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate: This compound is unique due to the presence of both a thiophene ring and a trifluoromethyl group.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in organic electronics.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are often used in medicinal chemistry as enzyme inhibitors or receptor antagonists.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C22H22F3N3O5S3 |
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Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22F3N3O5S3/c1-4-33-20(30)18-12(2)13(3)35-19(18)28-17(29)8-6-10-36(31,32)21-26-14(15-7-5-9-34-15)11-16(27-21)22(23,24)25/h5,7,9,11H,4,6,8,10H2,1-3H3,(H,28,29) |
InChI Key |
STANLARDDIBILA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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